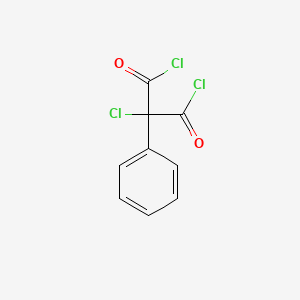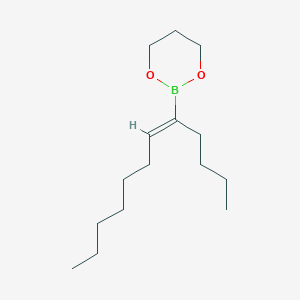![molecular formula C19H16N2OS B14302561 (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene CAS No. 112945-73-0](/img/no-structure.png)
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by phenyl and phenylmethanesulfinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene typically involves the reaction of phenylhydrazine with benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the diazene linkage. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and employing continuous flow reactors to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can undergo redox reactions, influencing cellular pathways and modulating biological activity. The phenylmethanesulfinyl group may enhance the compound’s stability and facilitate its interaction with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Benzyl methyl ketone: Similar to phenylacetone, used in the synthesis of various organic compounds.
Uniqueness
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is unique due to the presence of both the diazene and phenylmethanesulfinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
| 112945-73-0 | |
Formule moléculaire |
C19H16N2OS |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(2-benzylsulfinylphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H16N2OS/c22-23(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-20-17-11-5-2-6-12-17/h1-14H,15H2 |
Clé InChI |
QVDMWGAIWUDFLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)

![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

